B1575143 Matrilysin (96-107)

Matrilysin (96-107)

Cat. No.: B1575143
Attention: For research use only. Not for human or veterinary use.
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Description

Matrilysin (96-107) is a peptide sequence derived from Matrix Metalloproteinase-7 (MMP-7), a secreted zinc-dependent endopeptidase also known as matrilysin and pump-1 protease . This enzyme is the smallest member of the MMP family, functioning as a crucial mediator in physiological and pathological processes due to its broad substrate specificity against both extracellular matrix (ECM) components and non-matrix proteins . MMP-7 is secreted as an inactive 28-kDa zymogen (proMMP-7) and is proteolytically activated to a 19-kDa active form, a process that requires disruption of the conserved "cysteine switch" mechanism . This reagent provides researchers with a specific fragment of the full-length protein, suitable for investigating the structure-function relationships and bioactivity of this pivotal protease. In oncology research, Matrilysin (MMP-7) is a significant target due to its prominent role in tumor formation and progression. It is uniquely produced by the tumor cells themselves, in contrast to many other MMPs that are primarily stromal in origin . Its expression is correlated with the advancement of colorectal tumors, with higher levels observed in cancers compared to adenomas and in liver metastases compared to primary tumors . MMP-7 facilitates cancer development and metastasis through multiple mechanisms: it cleaves cell-surface E-cadherin, thereby disrupting cell adhesion and enhancing migratory potential and proliferation ; it activates the epidermal growth factor receptor (EGFR) pathway by releasing ligands like tumor necrosis factor-alpha (TGF-α) and soluble heparin-binding EGF (sHB-EGF), promoting cellular proliferation ; and it promotes tumor cell survival by cleaving Fas ligand (FasL), which reduces Fas-mediated apoptosis . Furthermore, the interleukin-17 (IL-17)-MMP-7-EMT axis has been identified as a key pathway enhancing epithelial-to-mesenchymal transition and tumor cell progression . Beyond cancer, this peptide is an essential tool for studying inflammatory and fibrotic diseases. MMP-7 plays a complex, context-dependent role in kidney pathologies . It is barely detectable in normal adult kidneys but is markedly upregulated in acute kidney injury (AKI) and chronic kidney disease (CKD) . Its expression is transcriptionally regulated by the Wnt/β-catenin signaling pathway . In AKI, MMP-7 can exert a protective effect by priming tubular cells for survival and regeneration. Conversely, in CKD, it promotes kidney fibrosis and disease progression through several mechanisms, including mediating epithelial-mesenchymal transition (EMT) via E-cadherin degradation, modulating apoptosis via the FasL pathway, and directly contributing to ECM accumulation and mesangial expansion . It also plays a unique role in podocyte injury by cleaving the slit diaphragm protein nephrin, leading to proteinuria . Given these diverse functions, Matrilysin (96-107) is a promising reagent for researching novel biomarkers and therapeutic targets. For Research Use Only (RUO). Not for diagnostic or therapeutic procedures in humans.

Properties

sequence

SLFPNSPKWTSK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Matrilysin (96-107)

Origin of Product

United States

Molecular Architecture and Structure Function Relationships of Matrilysin 96 107

Tertiary Structural Determination Methodologies for the Peptide Fragment

Determining the three-dimensional structure of proteins and their fragments is crucial for understanding their function. Several biophysical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, reaction state, and chemical environment of molecules. uni-muenchen.dehmdb.ca For proteins, NMR can be used to determine the three-dimensional structure in solution, which is often more representative of the native state than a crystal structure. news-medical.net An optimized protocol for producing isotopically labeled recombinant matrilysin for NMR studies has been developed, yielding a properly folded and well-ordered protein. nih.gov This allows for detailed structural and functional investigations in a solution environment, providing insights into the dynamic nature of the enzyme. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. nih.gov It is a widely used method for studying the secondary structure and conformational changes of proteins. researchgate.netcloudfront.netnih.gov Studies on matrilysin have utilized CD spectroscopy to examine its stability and the conformational changes that occur under different conditions, such as pH variations or upon binding to other molecules. nih.govresearchgate.net For instance, it has been used to monitor the calcium-dependent changes in the alpha-helical content of matrilysin's domains. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Critical Residue Identification and Mutagenesis Studies for Catalytic Activity

Site-directed mutagenesis is a key molecular biology technique used to create specific, targeted changes in the DNA sequence of a gene and any gene products. This method is invaluable for investigating the role of specific amino acid residues in protein function. acs.orgnih.gov

Several studies have focused on identifying critical residues within the catalytic domain of matrilysin. A conserved glutamate (B1630785) residue, Glu-198, was initially thought to be a general base catalyst. However, mutagenesis studies where Glu-198 was replaced with other amino acids (Asp, Cys, Gln, and Ala) showed that while the catalytic efficiency was reduced, the enzyme was still active. acs.orgnih.gov This indicated that Glu-198 is not the sole determinant of the enzyme's acidic pKa. nih.gov

Other conserved residues, such as Tyr-216 and Tyr-219, have also been investigated. Mutating these tyrosines to phenylalanine had only a minor impact on the catalytic activity, suggesting they are not critical for the chemical steps of catalysis in the same way as in other related enzymes. koreascience.kr These studies highlight the complexity of the catalytic mechanism and the importance of a network of residues in facilitating substrate hydrolysis.

Mutant Fold Decrease in kcat/Km vs. Wild-Type Conclusion
E198D4Modifying the general base properties has a minor effect. nih.gov
E198C160Modifying the general base properties significantly reduces activity. nih.gov
E198Q590Eliminating the nucleophilic and acid/base properties greatly reduces activity. nih.gov
E198A1900Eliminating the nucleophilic and acid/base properties severely impairs activity. nih.gov
Y216F1.1-1.5This tyrosine residue is not critical for the kinetics of peptide hydrolysis. koreascience.kr
Y219F1.1-1.5This tyrosine residue is not critical for the kinetics of peptide hydrolysis. koreascience.kr

Zinc-Binding Motif and Catalytic Site Architecture

Matrilysin, also known as Matrix Metalloproteinase-7 (MMP-7), possesses a catalytic domain characterized by a highly conserved zinc-binding motif that is crucial for its enzymatic activity. ersnet.orgnih.gov This motif is a signature feature of the matrix metalloproteinase family and plays a direct role in the catalytic mechanism of these enzymes. ersnet.orgoup.com

The catalytic function of Matrilysin is dependent on a zinc ion (Zn²⁺) located within its active site. wikipedia.org The coordination of this catalytic zinc ion is achieved through a consensus sequence of amino acids, specifically HExxHxxGxxH, where 'H' represents histidine and 'x' can be any amino acid. ersnet.orgoup.com Three histidine residues within this motif act as ligands, binding to the catalytic zinc ion. ahajournals.org This coordination is essential for maintaining the enzyme's latent state and for the subsequent catalytic process. uniprot.orggenecards.org In the inactive proenzyme form, a cysteine residue within the pro-domain's "cysteine switch" motif (PRCGxPD) coordinates with the catalytic zinc, preventing its activity. ersnet.orguniprot.org Activation of the enzyme involves the dissociation of this cysteine, allowing a water molecule to bind to the zinc, a critical step for catalysis. oup.comahajournals.org

Table 1: Key Components of the Matrilysin (MMP-7) Catalytic Site

ComponentDescriptionFunctionReferences
Catalytic Zinc Ion (Zn²⁺) A single zinc ion located in the active site.Essential for the catalytic cleavage of substrate proteins. wikipedia.orgresearchgate.net
Zinc-Binding Motif Conserved amino acid sequence: HExxHxxGxxH.Coordinates the catalytic zinc ion via three histidine residues. ersnet.orgnih.govoup.com
Structural Zinc Ion (Zn²⁺) A second zinc ion, distinct from the catalytic zinc.Contributes to the structural integrity of the catalytic domain. nih.govwikipedia.org
Calcium Ions (Ca²⁺) Typically two to three calcium ions are present.Stabilize the protein structure. nih.govwikipedia.orguniprot.org
Cysteine Switch A conserved cysteine in the pro-domain (PRCGxPD).Maintains enzyme latency by binding to the catalytic zinc. ersnet.orgwikipedia.orguniprot.org
Met-Turn A conserved methionine residue near the active site.Provides structural support to the catalytic zinc-binding area. oup.comahajournals.org
Specific Threonine Residue A threonine located next to the zinc-binding site.A specific feature of matrilysins (MMP-7 and MMP-26). aacrjournals.orgnih.govnih.gov

Biosynthesis, Post Translational Processing, and Enzymatic Activation of Matrilysin

Gene Expression Regulation of Matrilysin (MMP-7)

The expression of the MMP-7 gene is primarily regulated at the transcriptional level and is influenced by a variety of signaling molecules and pathways. ersnet.orgimrpress.com While not typically induced by gene amplification or mutation, its transcription is responsive to extracellular stimuli. frontiersin.org

The promoter region of the human MMP-7 gene contains several key transcriptional control elements that are crucial for its expression. wikipedia.orguea.ac.uk These include a TATA box, which is a core promoter element for the initiation of transcription. imrpress.comwikipedia.org Additionally, the promoter contains an activator protein-1 (AP-1) binding site and at least one polyomavirus enhancer A-binding protein-3 (PEA3) site, which is an Ets domain transcription factor binding site. wikipedia.orgaacrjournals.org

The AP-1 and PEA3 sites are often found together and play a cooperative role in regulating MMP-7 expression in response to various stimuli. wikipedia.orgaacrjournals.org For instance, the induction of MMP-7 by certain growth factors and tumor promoters is dependent on both the AP-1 and PEA3 elements. wikipedia.org In some cellular contexts, the Ets-1 transcription factor has been shown to stimulate MMP-7 promoter activity in a PEA3 element-dependent manner. aacrjournals.org

Transcriptional Control ElementFunction in MMP-7 Gene RegulationKey Interacting FactorsReferences
TATA BoxCore promoter element for initiating transcription.RNA Polymerase II and general transcription factors. imrpress.comwikipedia.org
Activator Protein-1 (AP-1) SiteMediates transcriptional activation in response to growth factors, cytokines, and oncogenes. Often works in concert with the PEA3 site.Fos and Jun protein families. wikipedia.orgoncotarget.comnih.gov
Polyomavirus Enhancer A-binding protein-3 (PEA3) SiteBinds Ets family transcription factors and is crucial for the induction of MMP-7 expression by various stimuli, often in cooperation with the AP-1 site.Ets-1, PEA3, ERM, ER81. dcu.iewikipedia.orgaacrjournals.org

The expression of MMP-7 is not constitutive but is induced by a wide array of signaling molecules. sigmaaldrich.com These include:

Growth Factors: Epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) have been shown to upregulate MMP-7 expression. dcu.iesigmaaldrich.com

Oncogenes: The presence of mutant Ki-Ras is associated with high levels of MMP-7 expression, a process that appears to be dependent on AP-1. wikipedia.org

Cytokines: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) can induce MMP-7 expression. sigmaaldrich.comfrontiersin.org

Hormones: The influence of hormones on MMP-7 expression can be complex and tissue-specific.

Cell-Cell and Cell-Matrix Interactions: Interactions between cells and the extracellular matrix (ECM) also play a role in regulating MMP-7 expression. oup.com For example, altered cell-matrix and cell-cell contacts can induce MMP-7 expression. rjme.ro

Several intracellular signaling pathways converge on the MMP-7 promoter to regulate its transcription:

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is implicated in the induction of MMP-7. For instance, in certain gastric epithelial cells, activation of RhoA can lead to the activation of NF-κB and subsequent MMP-7 expression. There is also evidence of crosstalk between the NF-κB and Wnt/β-catenin pathways in regulating gene expression. oncotarget.comamegroups.cnnih.gov

STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway can indirectly regulate MMP-7 expression. For example, fibroblast growth factor-2 (FGF-2) induces MMP-7 expression in endothelial cells through a STAT1/3-dependent pathway that subsequently activates AP-1. nih.gov

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is a significant regulator of MMP-7 expression. wikipedia.orgnih.gov Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it can interact with transcription factors to drive the expression of target genes, including MMP-7. dcu.ieresearchgate.net

TGF-β Pathway: The effect of transforming growth factor-beta (TGF-β) on MMP-7 expression is context-dependent. wikipedia.org In some normal tissues like the human endometrium, TGF-β can suppress MMP-7 expression. wikipedia.org However, in certain cancer cell lines, such as glioma and squamous cell carcinoma cells, TGF-β has been observed to stimulate MMP-7 expression. wikipedia.org

Influence of Signaling Molecules on Expression (e.g., Growth Factors, Oncogenes, Cytokines, Hormones, Cell-Cell and Cell-Matrix Interactions)

Proenzyme (ProMMP-7) Secretion and Extracellular Zymogen State

Following its synthesis, Matrilysin is secreted from the cell as an inactive zymogen, known as proMMP-7. sigmaaldrich.comwikipedia.orgallenpress.com This proenzyme has a molecular weight of approximately 28 kDa. sigmaaldrich.com The latency of proMMP-7 is maintained by a propeptide domain at the N-terminus. aai.orgcsic.es This propeptide contains a highly conserved "cysteine switch" motif (PRCGXPD). wikipedia.org The cysteine residue within this motif coordinates with the zinc ion in the catalytic site of the enzyme, effectively blocking its proteolytic activity and maintaining it in an inactive state until it is required. wikipedia.orgnih.gov

Mechanisms of Propeptide Removal and Activation of the Catalytic Domain

The activation of proMMP-7 to the mature, active 19 kDa enzyme involves the proteolytic removal of the propeptide domain. sigmaaldrich.comnih.gov This process disrupts the cysteine-zinc interaction, unmasking the catalytic site. wikipedia.orgnih.gov

Several endogenous proteinases can activate proMMP-7 by cleaving the propeptide. This activation often occurs in a stepwise manner. ahajournals.org Known activators include:

Serine Proteases: Plasmin and trypsin are well-documented activators of proMMP-7. wikipedia.orgrjme.romdpi.com Leukocyte elastase, another serine protease, can also activate proMMP-7. nih.gov

Other MMPs: Stromelysin-1 (MMP-3) is a potent activator of proMMP-7. sigmaaldrich.comwikipedia.orgnih.gov

The activation by these proteases leads to the cleavage of the propeptide, resulting in a conformational change and subsequent autoproteolytic cleavage to generate the fully active MMP-7. wikipedia.org This activation can be part of a broader proteolytic cascade, where one active MMP can activate others, amplifying the proteolytic potential in the tissue microenvironment. ahajournals.orgahajournals.org

Activating EnzymeEnzyme ClassMechanism of ProMMP-7 ActivationReferences
PlasminSerine ProteaseProteolytically cleaves the propeptide of proMMP-7. wikipedia.orgrjme.roahajournals.orgmdpi.com
TrypsinSerine ProteaseCleaves the propeptide to initiate activation. rjme.romdpi.comnih.gov
Leukocyte ElastaseSerine ProteaseCan proteolytically activate proMMP-7. nih.gov
MMP-3 (Stromelysin-1)Matrix MetalloproteinaseA potent activator that cleaves the propeptide of proMMP-7. sigmaaldrich.comwikipedia.orgnih.gov

Chemical and Experimental Activation Methods (e.g., 4-Aminophenylmercuric Acetate (APMA), Organomercurials)

The activation of the latent precursor of matrilysin (pro-matrilysin or proMMP-7) is a critical step to enable its enzymatic activity. While physiological activation occurs in vivo, various chemical and experimental methods are employed in vitro to study the enzyme's function. These methods typically work by disrupting the "cysteine switch" mechanism, where a bond between a cysteine residue in the propeptide and the zinc ion in the catalytic site maintains latency. researchgate.netacs.org

Organomercurial compounds are the most common chemical agents used for the experimental activation of matrilysin and other MMPs. nih.govox.ac.uk 4-Aminophenylmercuric Acetate (APMA) is a frequently used organomercurial for this purpose. ebm-journal.orgmolbiolcell.orgnih.govarvojournals.org Treatment with APMA induces a conformational change in the proenzyme, which is proposed to involve the organomercurial reacting with the sulfhydryl group of the conserved cysteine residue, displacing it from the active site zinc. researchgate.netacs.org This initial disruption leads to the autolytic, stepwise proteolytic removal of the N-terminal propeptide. researchgate.netnih.gov For matrilysin, this process results in the conversion of the ~28 kDa proenzyme into the smaller, catalytically active ~19 kDa form. molbiolcell.orgnih.gov

Beyond organomercurials, other non-physiological methods can also activate pro-matrilysin. Research has shown that incubation with the serine protease trypsin or exposure to elevated temperatures (heat activation) can effectively process the propeptide and yield a fully active matrilysin enzyme. nih.gov Other agents noted for activating MMPs in laboratory settings include detergents like Sodium Dodecyl Sulfate (B86663) (SDS) and chaotropic agents such as urea. researchgate.net

Table 1: Chemical and Experimental Activators of Pro-Matrilysin (proMMP-7)

Activator Class Specific Agent Mechanism of Action Resulting Active Form
Organomercurials 4-Aminophenylmercuric Acetate (APMA) Disrupts the cysteine-zinc bond in the active site, initiating autocatalytic cleavage of the propeptide. researchgate.netacs.org ~19 kDa
Proteases Trypsin Proteolytically cleaves the propeptide domain. nih.gov ~19 kDa

| Physical Methods | Heat Activation | Induces conformational changes leading to autocatalytic removal of the propeptide. nih.gov | ~19 kDa |

Inter-MMP Activation Cascades Involving Matrilysin (e.g., Activation of ProMMP-1, ProMMP-9)

Once activated, matrilysin (MMP-7) can participate in a proteolytic cascade by activating other proMMPs, thereby amplifying the degradation of extracellular matrix components. ahajournals.org This function highlights matrilysin's role as both an upstream and downstream regulator in tissue remodeling processes.

Matrilysin has been demonstrated to activate several other MMPs, most notably proMMP-1 (procollagenase-1) and proMMP-9 (progelatinase B). prospecbio.com The activation of proMMP-9 by matrilysin is a significant finding, as both enzymes are often co-expressed in pathological conditions like cancer. nih.govoup.com Studies have shown that overexpression of matrilysin in cancer cell lines leads to enhanced activation of proMMP-9, which is correlated with increased cellular invasiveness. nih.gov Similarly, its homolog, matrilysin-2 (MMP-26), has also been shown to effectively process proMMP-9 to its final active form. aacrjournals.org

In addition to proMMP-9, active matrilysin is also capable of activating proMMP-1. prospecbio.comdntb.gov.ua While other enzymes like stromelysin-1 (MMP-3) are also critical for the full activation of proMMP-1, matrilysin's involvement indicates a complex network of interactions. ahajournals.orgnih.gov It is noteworthy that matrilysin does not activate all proMMPs; for instance, it has been reported that it does not activate proMMP-2 (progelatinase A). prospecbio.comaai.org This specificity suggests a targeted role within the broader MMP activation network.

Table 2: Inter-MMP Activation Cascades Initiated by Matrilysin (MMP-7)

Activating Enzyme Target Proenzyme Result of Activation Biological Context
Matrilysin (MMP-7) ProMMP-1 (Procollagenase-1) Generation of active MMP-1. prospecbio.comdntb.gov.ua Tissue remodeling, collagen degradation.
Matrilysin (MMP-7) ProMMP-9 (Progelatinase B) Generation of active MMP-9. prospecbio.comnih.gov Cancer cell invasion, inflammation. nih.govoup.com

| Matrilysin (MMP-7) | ProMMP-2 (Progelatinase A) | No activation reported. prospecbio.com | Demonstrates substrate specificity in the cascade. |

Enzymatic Activity and Substrate Repertoire of Matrilysin 96 107

General Proteolytic Capabilities and Substrate Specificity

Matrilysin exhibits potent proteolytic activity against a diverse array of substrates. nih.govresearchgate.net Its primary function involves the breakdown of extracellular matrix macromolecules, but it also processes non-ECM proteins, which contributes to its multifaceted role in cellular regulation. nih.govwikipedia.org The enzyme is secreted as an inactive proenzyme (pro-MMP-7) and requires activation, which can be accomplished by other proteases like MMP-3 or trypsin, to exert its enzymatic function. prospecbio.com

The substrate specificity of Matrilysin is extensive, encompassing major components of the ECM as well as cell surface proteins and soluble factors. nih.govwikipedia.org This broad activity allows it to influence processes such as cell migration, proliferation, and apoptosis. nih.govmdpi.com Unlike many other MMPs, Matrilysin is often produced by epithelial cells, which positions it to act directly at tissue boundaries and surfaces. nih.gov

The proteolytic action of Matrilysin is not limited to direct degradation. It can also activate other pro-MMPs, such as pro-MMP-1, pro-MMP-2, and pro-MMP-9, thereby amplifying the cascade of matrix degradation. prospecbio.comwikipedia.org This ability to initiate a proteolytic cascade underscores its significance in contexts of extensive tissue remodeling.

Table 1: Overview of Matrilysin (MMP-7) Substrate Specificity

Substrate CategorySpecific SubstratesReference
Extracellular Matrix (ECM) ProteinsCollagen (Type IV, Type X), Gelatin, Laminin (B1169045), Fibronectin, Elastin (B1584352), Proteoglycans, Entactin prospecbio.comfrontiersin.orgoncotarget.com
Non-ECM ProteinsPro-MMPs (Pro-MMP-1, -2, -9), Growth Factor Precursors (Pro-HB-EGF, Pro-TNF-α), Cell Surface Receptors (Fas Ligand, E-cadherin) prospecbio.comnih.govwikipedia.orgmdpi.com

Extracellular Matrix (ECM) Component Degradation

Matrilysin is a key player in the turnover and remodeling of the extracellular matrix through its ability to degrade a wide range of its structural components. mdpi.comfrontiersin.org

Collagen (Type IV, Type X) and Gelatin Hydrolysis

Matrilysin demonstrates effective proteolytic activity against specific types of collagen and their denatured forms, known as gelatins. It is capable of degrading collagen type IV, a primary component of basement membranes, and collagen type X. prospecbio.comallenpress.com Furthermore, it readily hydrolyzes gelatins of types I, III, IV, and V, which are denatured collagens. frontiersin.orguniprot.org This activity is crucial for breaking down the structural framework of tissues during processes like wound healing and tumor invasion. oncotarget.comaacrjournals.org

Laminin and Fibronectin Cleavage

Laminin and fibronectin, two major glycoproteins of the ECM that play critical roles in cell adhesion and migration, are also substrates for Matrilysin. mdpi.comfrontiersin.org The enzyme can cleave laminin, contributing to the disassembly of the basement membrane. reactome.orgaacrjournals.org Studies have shown that MMP-7 can degrade fibronectin aggregates, which can accumulate in pathological conditions. nih.govnih.gov The cleavage of fibronectin by Matrilysin can generate fragments with distinct biological activities. nih.govresearchgate.net

Elastin and Proteoglycan Breakdown

Matrilysin is also proficient in degrading elastin, the protein responsible for the elasticity of tissues, and proteoglycans, which are major components of the ground substance of the ECM. mdpi.comfrontiersin.orgahajournals.org The breakdown of elastin by Matrilysin contributes to the loss of tissue integrity in various diseases. uni-halle.detandfonline.comreactome.org Its ability to degrade proteoglycans further facilitates the remodeling of the extracellular space. wikipedia.orgquansysbio.com

Non-ECM Protein and Cell Surface Molecule Processing (Ectodomain Shedding)

Beyond its role in ECM degradation, Matrilysin is a key mediator of ectodomain shedding, a process involving the proteolytic cleavage and release of the extracellular domains of transmembrane proteins. portlandpress.commdpi.com This action can modulate cell signaling, adhesion, and receptor function. portlandpress.comresearchgate.net

Growth Factor Precursor Processing (e.g., Heparin-Binding Epidermal Growth Factor Precursor (ProHB-EGF), Tumor Necrosis Factor-α (TNF-α) Precursor)

Matrilysin plays a critical role in the activation of growth factors by cleaving their inactive precursors. A notable example is the processing of the heparin-binding epidermal growth factor precursor (proHB-EGF). nih.govcellapplications.com Matrilysin cleaves proHB-EGF to release the mature, soluble HB-EGF, a potent mitogen that promotes cellular proliferation. nih.govcellapplications.com

Similarly, Matrilysin can process the precursor of tumor necrosis factor-α (pro-TNF-α), a pro-inflammatory cytokine. nih.govarvojournals.org The cleavage of membrane-bound pro-TNF-α by Matrilysin releases soluble TNF-α, which can then exert its biological effects, including the induction of apoptosis. nih.gov This processing of growth factor and cytokine precursors highlights Matrilysin's ability to regulate cellular responses in its microenvironment. frontiersin.org

Table 2: Research Findings on Matrilysin (MMP-7) Substrate Processing

SubstrateFindingReference
Collagen Type IVDegraded by Matrilysin, contributing to basement membrane breakdown. prospecbio.comallenpress.com
FibronectinCleaved by Matrilysin, with evidence of degradation of fibronectin aggregates. nih.govnih.govresearchgate.net
LamininSusceptible to cleavage by Matrilysin, impacting basement membrane integrity. reactome.orgaacrjournals.org
ElastinEffectively degraded by Matrilysin, contributing to loss of tissue elasticity. ahajournals.orguni-halle.detandfonline.com
Pro-HB-EGFProcessed by Matrilysin to release active, soluble HB-EGF, promoting cell proliferation. nih.govcellapplications.com
Pro-TNF-αCleaved by Matrilysin to release soluble TNF-α, which can induce apoptosis. nih.govarvojournals.org

Cell Adhesion Molecule Cleavage (e.g., E-cadherin, Fas Ligand (FasL))

Matrilysin plays a significant role in modulating cell-cell and cell-matrix interactions through the cleavage of cell adhesion molecules. A key substrate in this regard is E-cadherin, a transmembrane protein crucial for the formation and maintenance of adherens junctions in epithelial tissues. ebm-journal.orgnih.gov Matrilysin-mediated cleavage of the E-cadherin ectodomain disrupts the E-cadherin/catenin complex, leading to a soluble E-cadherin fragment. ebm-journal.orgnih.gov This shedding event can disrupt cell-cell adhesion, which may promote cell migration and invasion. ebm-journal.orgnih.gov

Another critical substrate of matrilysin is the Fas ligand (FasL), a transmembrane protein that induces apoptosis upon binding to its receptor, Fas. Matrilysin can cleave membrane-bound FasL, releasing a soluble form. ebm-journal.orgoup.com This proteolytic processing can potentiate apoptosis in adjacent cells. ebm-journal.orgoup.com The ability of matrilysin to cleave both E-cadherin and FasL highlights its multifaceted role in regulating cellular adhesion, migration, and apoptosis. mdpi.comnih.gov

Table 1: Cell Adhesion Molecules Cleaved by Matrilysin (96-107)

SubstrateMolecule TypeOutcome of Cleavage
E-cadherin Transmembrane glycoproteinDisruption of cell-cell adhesion, release of a soluble ectodomain. ebm-journal.orgnih.gov
Fas Ligand (FasL) Type II transmembrane proteinRelease of soluble FasL, potential to induce apoptosis in neighboring cells. ebm-journal.orgoup.com
N-cadherin Transmembrane glycoproteinCleavage contributes to vascular smooth muscle cell apoptosis. oup.com

Proteolytic Conversion of Antimicrobial Peptides (e.g., Pro-α-Defensins/Cryptdins)

In the intestinal crypts, matrilysin is essential for host defense through its proteolytic activation of antimicrobial peptides. researchgate.net Specifically, matrilysin is responsible for converting inactive precursor forms of α-defensins, known as pro-α-defensins or cryptdins, into their active, mature forms. nih.govfrontiersin.orgasm.org This cleavage occurs within the secretory granules of Paneth cells. nih.gov The mature α-defensins are then secreted into the crypt lumen to combat enteric pathogens. asm.org While this process is efficient in vivo, in vitro studies have shown that the conversion of procryptdins by matrilysin is relatively slow, suggesting the involvement of natural cofactors, such as highly sulfated glycosaminoglycans, which can enhance the enzymatic activity. researchgate.netnih.gov

Table 2: Antimicrobial Peptide Processing by Matrilysin (96-107)

SubstratePrecursor FormActive FormLocation of Processing
α-Defensins Pro-α-defensins (Cryptdins)Mature α-defensinsPaneth cell secretory granules. nih.govfrontiersin.orgasm.org

Processing of Other Bioactive Molecules (e.g., Urokinase Plasminogen Activator, Insulin-like Growth Factor Binding Protein)

Matrilysin's substrate repertoire extends to other bioactive molecules, influencing processes like fibrinolysis and growth factor signaling. It has been shown to be involved in the proteolytic processing of the urokinase plasminogen activator (uPA) system. ebm-journal.org Additionally, matrilysin can cleave insulin-like growth factor binding proteins (IGFBPs), such as IGFBP-3 and IGFBP-5. allenpress.com This cleavage can alter the bioavailability of insulin-like growth factors (IGFs), thereby impacting cellular proliferation. ebm-journal.orgresearchgate.net

Table 3: Other Bioactive Molecules Processed by Matrilysin (96-107)

SubstrateMolecule TypePotential Outcome of Cleavage
Urokinase Plasminogen Activator (uPA) system Serine protease systemRegulation of fibrinolysis and pericellular proteolysis. ebm-journal.orgtandfonline.com
Insulin-like Growth Factor Binding Proteins (IGFBPs) Regulatory proteinsIncreased bioavailability of IGFs, enhanced cellular proliferation. ebm-journal.orgallenpress.comresearchgate.net

Differentiation of Proteolytic Activity from Homologous MMPs

Matrilysin (MMP-7) is structurally distinct from most other MMPs due to its lack of a hemopexin-like domain, which in other MMPs can influence substrate specificity. molbiolcell.orgoup.com This "minimal domain" structure contributes to its unique enzymatic properties. molbiolcell.org

While there is some overlap in substrate specificity among the stromelysin subfamily, which includes stromelysin-1 (MMP-3) and stromelysin-2 (MMP-10), subtle but important differences exist. molbiolcell.org For instance, matrilysin degrades elastin and tenascin more efficiently than other stromelysins. molbiolcell.org

The specificity of matrilysin is also evident at the level of individual amino acid preferences within the substrate cleavage site. Studies comparing the S1' subsite (a key determinant of substrate specificity) of matrilysin and stromelysin-1 have revealed that specific amino acid residues account for their differing preferences for residues at the P1' position of a substrate. acs.org Matrilysin shows a preference for leucine (B10760876) at the P1' position, whereas stromelysin-1 has a broader specificity. acs.org

Furthermore, matrilysin-2 (MMP-26), which shares the minimal domain organization with matrilysin-1, also exhibits a broad substrate specificity but with some distinctions. aacrjournals.orgresearchgate.net For example, while both can degrade type IV collagen and fibronectin, matrilysin-2 does not appear to degrade laminin or elastin, which are known substrates of matrilysin-1. nih.govresearchgate.net

Table 4: Comparison of Substrate Specificity between Matrilysin and Homologous MMPs

FeatureMatrilysin (MMP-7)Stromelysin-1 (MMP-3)Matrilysin-2 (MMP-26)
Structure Minimal domain (Pro- and Catalytic domains). molbiolcell.orgContains a hemopexin-like domain. molbiolcell.orgMinimal domain (Pro- and Catalytic domains). aacrjournals.orgresearchgate.net
Key Substrates Elastin, Tenascin, E-cadherin, Pro-α-defensins. molbiolcell.orgaacrjournals.orgBroad, including proteoglycans, collagens, laminin. molbiolcell.orgType IV collagen, Fibronectin, Fibrinogen. aacrjournals.orgresearchgate.net
P1' Preference Prefers Leucine. acs.orgBroader specificity. acs.orgPrefers Leucine/Methionine. nih.gov
Activation of other MMPs Can activate proMMP-2 and proMMP-9. wikipedia.orgaacrjournals.orgCan activate other proMMPs, including proMMP-1. ahajournals.orgCan activate proMMP-9. aacrjournals.org

Molecular Interactions and Functional Modulation

Interaction with Tissue Inhibitors of Metalloproteinases (TIMPs)

The activity of Matrilysin, like other MMPs, is tightly controlled by endogenous proteins known as Tissue Inhibitors of Metalloproteinases (TIMPs). mdpi.comnih.gov TIMPs are a family of four proteins (TIMP-1, TIMP-2, TIMP-3, and TIMP-4) that inhibit MMP activity by binding to the catalytic zinc atom in the active site of the MMP in a 1:1 stoichiometric, reversible manner. nih.govmdpi.com This interaction blocks the enzyme's ability to cleave its substrates.

The inhibitory mechanism involves the N-terminal domain of the TIMP molecule, which chelates the catalytic zinc ion of the MMP. ersnet.org While all TIMPs are generally broad-spectrum inhibitors of MMPs, there are differences in their specificity and potency. ersnet.org TIMP-1, for instance, has been shown to be a more potent inhibitor of Matrilysin compared to TIMP-2 and TIMP-3. ersnet.org The interaction between Matrilysin and TIMPs is crucial for maintaining the balance of extracellular matrix (ECM) remodeling in physiological and pathological processes. nih.govnih.gov An imbalance between Matrilysin and TIMPs can lead to dysregulated proteolysis, contributing to various diseases. mdpi.comnih.gov

Table 1: Interaction of Matrilysin (MMP-7) with TIMPs

Interacting Molecule Type of Interaction Functional Outcome
TIMP-1 Potent Inhibition ersnet.org Regulation of proteolytic activity
TIMP-2 Inhibition ersnet.org Regulation of proteolytic activity
TIMP-3 Inhibition ersnet.org Regulation of proteolytic activity
TIMP-4 Inhibition nih.gov Regulation of proteolytic activity

Interplay with Other Proteases and Contribution to Proteolytic Networks

Matrilysin functions within a complex network of proteases, where it can activate other MMPs, thereby amplifying proteolytic activity. Once activated from its pro-enzyme form, Matrilysin can activate pro-MMP-1 and pro-MMP-9. prospecbio.com However, it does not activate pro-MMP-2. prospecbio.com This activation of other MMPs creates a proteolytic cascade, expanding the repertoire of substrates that can be degraded. mdpi.com For example, the activation of MMP-9 by Matrilysin can enhance the degradation of various ECM components. mdpi.com

Matrilysin's activity is also influenced by other proteases. For instance, MMP-3 (stromelysin-1) can activate the pro-form of Matrilysin in vivo. prospecbio.comahajournals.org This interplay highlights the interconnectedness of the MMP family in regulating tissue remodeling and other cellular processes. Beyond the MMP family, Matrilysin can process and modulate the activity of other proteins, including growth factors and cell surface receptors, further integrating it into broader signaling networks. ahajournals.orgnih.gov

Table 2: Matrilysin in Proteolytic Networks

Interacting Protease Role of Matrilysin Consequence
MMP-1 (pro-form) Activator prospecbio.com Initiation of collagenolysis
MMP-9 (pro-form) Activator prospecbio.commdpi.com Enhanced degradation of ECM components
MMP-3 Activated by prospecbio.com Increased Matrilysin activity

Allosteric Modulation and Cofactor Influence (e.g., Cholesterol Sulfate (B86663) Binding)

The enzymatic activity of Matrilysin can be allosterically modulated by cofactors, a prime example being cholesterol sulfate. nih.gov Cholesterol sulfate is a lipid molecule found on the cell surface that can bind to Matrilysin and alter its substrate preference. nih.govnih.gov This interaction is significant as it tethers Matrilysin to the cell surface, localizing its proteolytic activity to the pericellular environment. ersnet.orgnih.gov

Binding to cholesterol sulfate can dramatically accelerate the degradation of certain substrates like laminin-332 and fibronectin, while inhibiting the degradation of others, such as casein. nih.gov This suggests that cholesterol sulfate acts as a molecular switch, directing Matrilysin's activity towards specific components of the ECM and cell surface. nih.gov This allosteric regulation provides a sophisticated mechanism for controlling the spatial and temporal activity of Matrilysin, influencing processes like cancer cell migration and metastasis. nih.govnih.gov The interaction is thought to occur at a site on Matrilysin that is distinct from the active site, and it can be influenced by MMP inhibitors. nih.gov

Roles in Physiological Processes and Tissue Homeostasis

Extracellular Matrix Remodeling and Turnover

Matrilysin is a potent enzyme involved in the degradation and remodeling of the extracellular matrix (ECM), a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. abbexa.commdpi.comphlebolymphology.org Its broad substrate specificity allows it to break down various ECM components, a process essential for maintaining tissue homeostasis. oncotarget.combiolegend.comnih.gov

Key substrates of Matrilysin in the ECM include:

Collagens: It can degrade collagen types IV and X. prospecbio.comrndsystems.com

Glycoproteins: Matrilysin cleaves fibronectin, laminin (B1169045), and entactin. prospecbio.comwikipedia.orgarvojournals.org

Proteoglycans: It is also capable of degrading proteoglycans. prospecbio.combiolegend.com

Elastin (B1584352): This structural protein is another substrate for Matrilysin. prospecbio.combiolegend.com

The enzymatic activity of Matrilysin on these substrates facilitates tissue remodeling in various physiological contexts, such as embryonic development and wound repair. genecards.orgoncotarget.com By breaking down the ECM, Matrilysin creates space for cell migration and alters the cellular microenvironment, influencing cell behavior. frontiersin.orgnih.gov

Table 1: Extracellular Matrix Substrates of Matrilysin (MMP-7)

Regulation of Cell Migration, Proliferation, and Differentiation

Matrilysin plays a significant role in regulating fundamental cellular processes such as migration, proliferation, and differentiation. wikipedia.org Its ability to remodel the ECM is a key mechanism through which it influences cell movement. frontiersin.orgresearchgate.net For instance, the degradation of ECM components by Matrilysin can create pathways for cells to migrate during processes like wound healing and development. ontosight.ainih.gov

Furthermore, Matrilysin can directly impact cell behavior by processing non-matrix proteins. It can cleave cell surface molecules like E-cadherin and β4-integrin, which are involved in cell-cell and cell-matrix adhesion. wikipedia.org The shedding of the E-cadherin ectodomain, for example, can disrupt cell contact inhibition and promote cell proliferation. mdpi.com Matrilysin also influences cell signaling by releasing growth factors that are sequestered in the ECM, such as transforming growth factor-β (TGF-β) and fibroblast growth factor (FGF). nih.gov

Mechanisms in Wound Healing and Tissue Repair

Matrilysin is a critical mediator in the complex process of wound healing and tissue repair. researchgate.netnih.gov Its expression is upregulated in migrating epithelial cells following injury, highlighting its importance in re-epithelialization. nih.goversnet.org In the context of airway injury, the activity of Matrilysin is required for the repair of airway wounds. nih.gov

During tissue repair, Matrilysin contributes by:

Facilitating cell migration: By breaking down the damaged ECM, it allows epithelial cells to move into the wounded area. researchgate.netnih.gov

Remodeling the matrix: It helps in the removal of damaged tissue and the formation of new tissue. ontosight.ai

Processing of signaling molecules: Matrilysin can cleave various bioactive molecules that regulate the repair process. wikipedia.orgahajournals.org For example, it can shed syndecan-1 from the cell surface, which in turn can regulate chemokine mobilization and the influx of neutrophils to the site of injury. ersnet.org

The controlled expression and activity of Matrilysin are essential for an orderly and effective tissue repair process. nih.gov

Contribution to Morphogenesis and Embryonic Development

Matrilysin is involved in the intricate processes of morphogenesis and embryonic development. genecards.orgoncotarget.com These developmental events require extensive tissue remodeling, a process where Matrilysin's ability to degrade the ECM is crucial. abbexa.comfrontiersin.org It participates in processes such as trophoblast implantation and the shaping of organs during development. oncotarget.com

Research in Xenopus embryos has shown that Matrilysin, along with other MMPs, is necessary for the normal migration of embryonic macrophages. nih.gov These macrophages play a key role in host defense and tissue remodeling during early development. nih.gov The combinatorial action of Matrilysin and other MMPs appears to be crucial for mediating macrophage migration in the developing embryo. nih.gov

Involvement in Innate and Adaptive Immunity

Matrilysin is an important player in the innate immune system. researchgate.netnih.gov It is expressed by various epithelial cells and macrophages and contributes to host defense mechanisms. researchgate.netexlibrisgroup.comnih.gov One of its key roles in innate immunity is the activation of antimicrobial peptides. researchgate.netexlibrisgroup.com

In the intestine, Matrilysin is responsible for activating α-defensins (also known as cryptdins), which are potent antimicrobial peptides produced by Paneth cells. nih.govnih.gov Matrilysin cleaves the inactive pro-defensins to their active form, enabling them to kill bacteria. nih.govnih.gov Mice lacking Matrilysin show an impaired ability to combat enteric pathogens. ersnet.orgnih.gov

Matrilysin also contributes to the inflammatory response. It can mediate the release of Tumor Necrosis Factor-alpha (TNF-α) from macrophages, a key cytokine in inflammation. researchgate.netexlibrisgroup.com Furthermore, some studies suggest that Matrilysin-activated α-defensins can have pro-inflammatory activities by stimulating macrophages. nih.gov

Modulation of Synaptic Plasticity and Neuronal Microenvironment

While not typically found in the central nervous system (CNS) under normal conditions, Matrilysin can be present during pathological disturbances and at sites of tissue repair. nih.gov Emerging evidence suggests a role for Matrilysin in modulating the neuronal microenvironment and synaptic plasticity. nih.gov

Studies have shown that Matrilysin can disrupt dendritic spines in hippocampal neurons, inducing a transformation from mature to immature spine shapes. nih.gov This effect is similar to that of NMDA treatment and can be blocked by NMDA receptor antagonists. nih.gov Matrilysin has been found to cleave the NR1 subunit of the NMDA receptor, which could impair ligand binding and affect synaptic function. nih.gov These findings suggest that Matrilysin may play a significant role in the remodeling of excitatory synapses following brain injuries and in neurological diseases. nih.gov

Mechanistic Contributions to Dysregulated Biological Processes

Altered Extracellular Matrix Dynamics in Perturbed Tissue Microenvironments

Matrilysin contributes to the degradation of various components of the extracellular matrix (ECM), including collagen types IV and V, gelatin, fibronectin, and laminin (B1169045). nih.govuniprot.org This proteolytic activity is crucial for tissue remodeling but can become dysregulated in pathological states. nih.gov In sun-damaged skin, for instance, matrilysin is found in the mid-dermis and is associated with the remodeling of elastotic areas. nih.gov Research indicates that in pulmonary fibrosis, there is an imbalance where collagen degradation, a process involving MMPs, does not keep pace with collagen production, leading to the accumulation of fibrillar collagen. physiology.org

Matrilysin's ability to degrade ECM components facilitates the breakdown of tissue barriers, a critical step in processes like tumor cell invasion and metastasis. researchgate.netmonash.edu By breaking down the basement membrane and other ECM structures, matrilysin allows cancer cells to migrate and invade surrounding tissues. monash.edu

Dysregulation of Cell-Cell and Cell-Matrix Interactions

A key substrate for matrilysin is E-cadherin, a crucial protein for maintaining epithelial cell-cell adhesion. nih.govasu.educapes.gov.br Matrilysin-mediated cleavage of E-cadherin leads to the shedding of its ectodomain. nih.govasu.educapes.gov.br This disruption of adherens junctions results in a loss of cell-cell contact, which is a hallmark of epithelial-to-mesenchymal transition (EMT) and promotes increased cell migration and invasion. nih.govnih.govcellsignal.com In injured lung epithelium, the shedding of the E-cadherin ectodomain by matrilysin is a necessary step for epithelial repair, as it allows for the reorganization of cell-cell junctions and facilitates cell migration to cover the wounded area. nih.govasu.educapes.gov.br

Furthermore, matrilysin can influence cell-matrix interactions by degrading various ECM proteins that anchor cells, thereby affecting cell adhesion, migration, and survival. nih.gov

Modulation of Signaling Pathways in Pathological Contexts

Matrilysin plays a significant role in modulating key signaling pathways involved in pathological processes.

Wnt/β-catenin Signaling: Matrilysin is a downstream target of the Wnt/β-catenin signaling pathway. nih.govpnas.orgresearchgate.net Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then promotes the transcription of target genes, including matrilysin. nih.govpnas.orgresearchgate.netwikipedia.org In turn, matrilysin can further influence this pathway. By cleaving E-cadherin, matrilysin disrupts the E-cadherin/catenin complex, leading to the release of β-catenin. nih.govnih.gov In the presence of a Wnt signal, this released β-catenin can accumulate in the cytosol and translocate to the nucleus, activating β-catenin-dependent gene transcription. nih.gov This creates a positive feedback loop that can amplify Wnt/β-catenin signaling in pathological contexts like fibrosis and cancer. nih.govpnas.org

EGF Receptor (EGFR) Signaling: Matrilysin can activate the EGFR pathway by cleaving membrane-bound precursors of EGF-like growth factors. For example, matrilysin cleaves pro-heparin-binding EGF-like growth factor (proHB-EGF) to release its mature, soluble form, which can then bind to and activate the EGFR, promoting cell proliferation. nih.govresearchgate.net

Influence on Apoptosis and Cell Survival Mechanisms

Matrilysin has a complex and often contradictory role in regulating apoptosis and cell survival.

It can promote apoptosis by cleaving the membrane-bound Fas ligand (FasL) to generate a soluble, active form of FasL (sFasL). nih.govnih.gov This sFasL can then bind to the Fas receptor on adjacent cells, triggering the apoptotic cascade. nih.gov This mechanism has been implicated in epithelial cell apoptosis. nih.gov In mice with involuting prostates, a deficiency in matrilysin led to a significant reduction in apoptosis. nih.gov Matrilysin can also cleave the precursor of tumor necrosis factor-alpha (TNF-α), releasing the soluble, active form of this pro-apoptotic cytokine. researchgate.netahajournals.org

Conversely, in some contexts, matrilysin can promote cell survival. By degrading the FasL on the surface of tumor cells, it can protect them from Fas-mediated apoptosis initiated by immune cells. nih.gov Additionally, by activating growth factor signaling pathways like the EGFR pathway, matrilysin can enhance cell proliferation and survival. nih.govresearchgate.net

Involvement in Exacerbated Inflammatory Responses and Altered Immunomodulation (Mechanistic Insights)

Matrilysin is involved in modulating inflammatory responses through several mechanisms. It can process and activate pro-inflammatory cytokines and chemokines. For example, matrilysin is capable of cleaving pro-TNF-α to its active form, a potent inflammatory mediator. researchgate.netahajournals.org

Matrilysin also plays a role in the recruitment of inflammatory cells. mdpi.com In the context of acute lung injury, matrilysin-mediated shedding of the cell surface proteoglycan syndecan-1 is required for the transepithelial migration of neutrophils into the alveolar space. frontiersin.org This process is essential for an effective inflammatory response to injury. mdpi.com Furthermore, matrilysin can influence the activity of dendritic cells, key regulators of the immune response. mdpi.com

The inflammatory response is a tightly regulated process, and dysregulation of matrilysin activity can lead to chronic inflammation, a key factor in the pathogenesis of many diseases, including cancer and fibrosis. frontiersin.orgnih.gov

Mechanistic Role in Epithelial-Mesenchymal Transition (EMT)

Matrilysin is a key mediator of epithelial-mesenchymal transition (EMT), a process by which epithelial cells lose their characteristic polarity and cell-cell adhesion and acquire a migratory, mesenchymal phenotype. nih.gov This transition is crucial for normal development and wound healing but is also a hallmark of cancer progression and fibrosis. pnas.orgnih.gov

Matrilysin contributes to EMT through several interconnected mechanisms:

Degradation of E-cadherin: As previously mentioned, the cleavage of E-cadherin by matrilysin is a critical initiating event in EMT. nih.govnih.govcellsignal.com The loss of E-cadherin disrupts adherens junctions, leading to the dissociation of epithelial cells. nih.gov

Activation of Signaling Pathways: Matrilysin's modulation of the Wnt/β-catenin and EGFR signaling pathways contributes to the transcriptional reprogramming that occurs during EMT. nih.govresearchgate.netnih.gov These pathways upregulate the expression of mesenchymal markers and repress epithelial markers. nih.gov

ECM Remodeling: By degrading the basement membrane and other ECM components, matrilysin creates a microenvironment that is conducive to cell migration and invasion, further promoting the mesenchymal phenotype. cellsignal.comresearchgate.net

The expression of matrilysin itself can be induced by EMT-promoting transcription factors, creating a feedback loop that sustains the EMT process. nih.gov

Advanced Methodological Approaches for Studying Matrilysin 96 107

Recombinant Expression and Purification Techniques

The production of short peptides like Matrilysin (96-107) is most efficiently achieved through chemical synthesis rather than recombinant expression. Recombinant techniques are typically reserved for producing the full-length Matrilysin protein (MMP-7). mybiosource.combiolegend.com These methods involve expressing the protein in systems like E. coli or insect cells, followed by purification. mybiosource.com

For the full-length Matrilysin, recombinant expression systems are invaluable for generating sufficient quantities for structural and functional studies. biolegend.com For instance, human MMP-7 can be expressed in CHO cells with a C-terminal tag to facilitate purification. biolegend.com The resulting recombinant protein can be used in various assays to understand its enzymatic activity and to screen for inhibitors. mybiosource.com

Peptide Synthesis Strategies (e.g., Solid-Phase Peptide Synthesis (SPPS))

The primary method for producing the Matrilysin (96-107) peptide is Solid-Phase Peptide Synthesis (SPPS). bachem.comnih.gov This technique allows for the efficient and controlled stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.combiotage.com

The general workflow for SPPS of Matrilysin (96-107) involves:

Resin Selection and First Amino Acid Attachment: A suitable resin is chosen, and the C-terminal amino acid (Lysine in this case) is covalently attached.

Iterative Deprotection and Coupling: The synthesis proceeds from the C-terminus to the N-terminus. Each cycle involves the removal of a temporary protecting group (like Fmoc) from the N-terminus of the growing peptide, followed by the coupling of the next protected amino acid in the sequence (Threonine, Serine, etc.). bachem.com

Cleavage and Deprotection: Once the entire sequence (SLFPNSPKWTSK) is assembled, the peptide is cleaved from the resin support. Simultaneously, any permanent protecting groups on the amino acid side chains are removed.

Purification and Analysis: The crude peptide is then purified, typically using High-Performance Liquid Chromatography (HPLC), and its identity and purity are confirmed by Mass Spectrometry (MS). jpt.com

This method is highly versatile and allows for the incorporation of modified or unnatural amino acids if needed for specific studies. nih.gov

Spectroscopic and Calorimetric Techniques for Molecular Interaction Analysis

Understanding how Matrilysin (96-107) interacts with other molecules is key to elucidating its function. Techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry are powerful tools for this purpose.

Surface Plasmon Resonance (SPR) for Binding Affinity Quantification

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics and affinity of molecular interactions in real-time. nih.govrapidnovor.com To study the interactions of Matrilysin (96-107), one interacting partner (the ligand, e.g., a potential binding protein or antibody) is immobilized on a sensor chip, and the Matrilysin (96-107) peptide (the analyte) is flowed over the surface. nih.gov

The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram. rapidnovor.com From this data, key kinetic parameters can be determined. While specific SPR data for the Matrilysin (96-107) fragment is not publicly available, a hypothetical analysis is presented below.

Table 1: Hypothetical SPR Data for Matrilysin (96-107) Interaction

AnalyteLigandAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, M)
Matrilysin (96-107)Antibody X1.5 x 1052.3 x 10-41.53 x 10-9
Matrilysin (96-107)Receptor Y3.2 x 1045.1 x 10-31.59 x 10-7

This technique is highly sensitive and can quantify interactions over a broad range of affinities, making it a gold standard for interaction analysis. ox.ac.uk

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comunivr.it In a typical experiment to study Matrilysin (96-107), the peptide would be placed in the sample cell of the calorimeter, and a potential binding partner would be titrated into the cell from a syringe. malvernpanalytical.com

The resulting data allows for the determination of the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov This information reveals the driving forces behind the interaction.

Table 2: Hypothetical ITC Thermodynamic Data for Matrilysin (96-107) Binding

Interacting PartnerStoichiometry (n)Binding Affinity (Ka, M-1)Enthalpy Change (ΔH, kcal/mol)Entropy Change (ΔS, cal/mol·deg)
Protein Z1.052.1 x 106-8.5-2.2
Heparin Fragment0.985.4 x 105-5.28.7

This table represents hypothetical data to illustrate the parameters obtained from an ITC experiment.

Computational Modeling and Simulation Approaches (e.g., Molecular Dynamics Simulations for Interaction Site Prediction)

Computational methods, particularly Molecular Dynamics (MD) simulations, are powerful tools for investigating the behavior of peptides like Matrilysin (96-107) at an atomic level. mdpi.comnih.gov These simulations can predict how the peptide folds, its conformational flexibility, and how it interacts with potential binding partners. nih.govencyclopedia.pub

By simulating the Matrilysin (96-107) peptide in a solvent environment, researchers can identify potential binding pockets and key residues involved in molecular interactions. mdpi.com For example, MD simulations could be used to model the interaction of the peptide with a receptor, providing insights that can guide experimental work such as site-directed mutagenesis to confirm the predicted interaction sites. While specific modeling studies on the 96-107 fragment are not widely published, such approaches are routinely applied to understand peptide-protein interactions. harvard.edu

In Vitro Enzymatic Assays and Kinetic Analysis (e.g., Fluorogenic Peptide Cleavage Assays, Enzyme Kinetics)

In vitro assays are essential for characterizing the functional activity of peptides. researchgate.net Although Matrilysin (96-107) is a fragment of an enzyme, it can be studied in various assays. For instance, it is recognized as a high-quality epitope peptide for stimulating antigen-specific T-cells in assays like ELISPOT and intracellular cytokine staining (ICS). jpt.com

Furthermore, if this peptide were to be investigated as a potential substrate or inhibitor of other proteases, fluorogenic cleavage assays would be employed. biolegend.com In such an assay, a fluorophore and a quencher are attached to a peptide substrate. Cleavage of the peptide by an enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence that can be monitored over time to determine enzyme kinetics. biolegend.com

Table 3: Components of a Generic In Vitro Cleavage Assay

ComponentPurposeExample
EnzymeThe protease being studiede.g., Caspase, another MMP
SubstratePeptide sequence to be cleavedFluorogenic peptide
Inhibitor/ModulatorMolecule to be testedMatrilysin (96-107)
BufferMaintains optimal pH and ionic strengthTris-HCl, pH 7.5
Detection SystemMeasures reaction progressFluorometer

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be derived from these assays, providing quantitative measures of the peptide's interaction with the enzyme. researchgate.netnih.govtakarabio.combiorxiv.org

Cellular and Tissue-Based Assays

Cellular and tissue-based assays are fundamental to understanding the biological role of MMP-7 in both normal physiology and disease. These methods allow for the investigation of its expression, localization, and function in a biologically relevant context.

Cell Culture Models and Essential Controls

A variety of cell culture models have been employed to study MMP-7's function. These include cancer cell lines such as pancreatic (AsPC-1, BxPC-3), colon (HT-29), and tongue squamous cell carcinoma (TSCC) cell lines, which are often used to investigate the role of MMP-7 in tumor progression and metastasis assaygenie.commdpi.complos.org. Primary cells, such as pancreatic acinar cells and chondrocytes, have also been used to study MMP-7's role in tissue remodeling and transdifferentiation mdpi.comresearchgate.net. For instance, 3D cell culture models, like encapsulating breast cancer cells (MCF-7) in a peptide hydrogel, allow for the study of tumor-like cluster formation and response to therapeutic agents universiteitleiden.nl.

To ensure the specificity of the observed effects to MMP-7's enzymatic activity, several essential controls are utilized. Recombinant MMP-7 is often used to directly assess its effects on cells or substrates mybiosource.com. As a negative control, heat-inactivated MMP-7 can be used to demonstrate that the observed effects are dependent on the enzyme's catalytic activity. Furthermore, broad-spectrum MMP inhibitors or, more specifically, antibodies that neutralize MMP-7 activity can be employed to confirm that the biological effects are directly attributable to MMP-7 mdpi.comfrontiersin.org. Cell viability assays , such as the MTS assay, are crucial to distinguish between effects on cell behavior (e.g., migration) and general cytotoxicity .

Immunohistochemical Localization in Tissue Sections

Immunohistochemistry (IHC) is a powerful technique used to visualize the location and distribution of MMP-7 within tissue sections, providing critical insights into its in vivo relevance. IHC studies have been performed on a wide array of tissues, including rectal cancer, pancreatic cancer, and lung tissues from individuals with idiopathic pulmonary fibrosis (IPF) assaygenie.commybiosource.comnih.gov. In these studies, specific antibodies are used to detect MMP-7 protein. For example, in rectal cancer tissues, MMP-7 expression has been shown to be more common in higher-stage tumors and those with lymph node metastasis assaygenie.com. In IPF, pro-MMP-7 has been localized to hyperplastic alveolar epithelial cells, while the active form of MMP-7 is found on the cell surfaces of alveolar macrophages and epithelial cells nih.gov. It is also possible to use epitope-specific antibodies that can differentiate between the pro- and active forms of MMP-7, offering a more nuanced understanding of its activation status in tissues mybiosource.com.

Table 1: Examples of Tissues Studied by Immunohistochemistry for MMP-7 Expression

Tissue TypeKey FindingsReference(s)
Rectal CancerHigher MMP-7 expression correlates with advanced stage and nodal metastasis. assaygenie.com
Pancreatic CancerMMP-7 detected in paraffin-embedded sections of human pancreatic cancer tissue. mybiosource.com
Idiopathic Pulmonary Fibrosis (IPF)Pro-MMP-7 in hyperplastic alveolar epithelial cells; active MMP-7 on alveolar macrophages and epithelial cells. nih.gov
AmeloblastomasExpression of MMP-7 suggests a role in tissue remodeling and growth. unit.no
Human PancreasMMP-7 localized to exocrine glands. mdpi.com

Genetic Manipulation Techniques

Genetic manipulation techniques are invaluable for elucidating the causal role of MMP-7 in various biological processes. These approaches involve altering the expression of the MMP-7 gene to observe the resulting phenotypic changes.

siRNA Silencing: Small interfering RNA (siRNA) has been effectively used to transiently knock down the expression of MMP-7 in vitro and in vivo. For example, a lung-targeted siRNA molecule has been shown to limit fibrosis and preserve pulmonary function in a rat model of bleomycin-induced lung injury biovendor.com. In tongue cancer cell lines, MMP-7 knockdown was shown to inhibit cell metastasis in an in vivo orthotopic nude mouse model plos.org. There are established reporter-based validation systems to screen for and identify highly effective siRNAs against MMP-7 researchgate.net. Dual-targeting nanoparticles have also been developed to deliver siRNA specifically to cells that overexpress both the folate receptor and are in proximity to MMP-7 activity, achieving significant gene knockdown atsjournals.org.

Gene Knockout Models: The generation of MMP-7 knockout (Mmp7-/-) mice has been instrumental in defining its function. These models, where the Mmp7 gene is permanently inactivated, have been used in a variety of disease models scispace.com. For instance, Mmp7-/- mice have been shown to be protected from developing kidney fibrosis, demonstrating MMP-7's critical role in the progression of chronic kidney disease. In models of experimental colitis, Mmp7-/- mice exhibited significantly less inflammation and mitigated disruption of the intestinal barrier compared to wild-type mice frontiersin.org. These knockout models are crucial for definitively linking MMP-7 to a specific pathology and for identifying its in vivo substrates through comparative proteomics.

Proteomics-Based Substrate Identification and Activity Profiling

Identifying the specific proteins cleaved by MMP-7 is key to understanding its biological functions. Proteomics offers a powerful, unbiased approach to discover these substrates in complex biological samples. One common strategy involves comparing the proteomes of tissues or cell culture media from wild-type versus MMP-7 null mice, or from cells with and without siRNA-mediated MMP-7 silencing. Proteins that are present in a fragmented form in the wild-type but are intact in the knockout are considered potential substrates.

For example, a proteomics study on the infarcted left ventricle of mice identified fibronectin and tenascin-C as in vivo substrates of MMP-7 by comparing protein spots on 2D gels from wild-type and MMP-7 null mice. Similarly, proteomics has been used to identify vascular substrates for MMPs by incubating human arteries with exogenous MMPs and identifying released and degraded proteins via mass spectrometry. More advanced techniques like iTRAQ-based Terminal Amine Isotopic Labeling of Substrates (TAILS) allow for a quantitative and time-resolved analysis of MMP substrate degradomes in complex samples. Activity-based probes that specifically label active metalloproteinases can also be used for proteomic profiling and to identify which MMPs are active in a given sample.

Table 2: Selected In Vivo Substrates of MMP-7 Identified by Proteomics

SubstrateBiological ContextReference(s)
FibronectinMyocardial Infarction
Tenascin-CMyocardial Infarction
Claudin-7Intestinal Epithelial Barrier frontiersin.org

Data Analysis and Reproducibility Strategies

Ensuring the robustness and reproducibility of findings in MMP-7 research is critical, especially when considering its potential as a biomarker or therapeutic target. This involves rigorous data analysis and strategies to address conflicting results.

Statistical Validation: Research on MMP-7 employs a range of statistical methods to validate findings. For instance, in studies investigating MMP-7 as a prognostic marker, survival analyses such as Kaplan-Meier estimates and Cox proportional hazards models are used to assess the association between MMP-7 levels and patient outcomes. When comparing MMP-7 levels between groups, non-parametric tests like the Wilcoxon rank-sum test are often used, especially when data is not normally distributed universiteitleiden.nl. In genetic association studies, logistic regression is used to calculate odds ratios (ORs) and 95% confidence intervals (CIs) to estimate the risk associated with specific genotypes.

Handling Conflicting Findings: Conflicting results in MMP-7 research can arise from various sources, including differences in patient cohorts, sample types (e.g., serum vs. plasma), and assay methods universiteitleiden.nl. Strategies to address these discrepancies include conducting systematic reviews and meta-analyses, as mentioned above. It is also crucial to use standardized and validated assays, such as specific ELISA kits with reported sensitivity, range, and cross-reactivity, to ensure reproducibility. When conflicting findings arise, subgroup analyses within meta-analyses can help to identify sources of heterogeneity, such as differences in ethnicity or study design jpt.com. Furthermore, validating findings in independent, prospective cohorts is considered the gold standard for confirming the clinical utility of MMP-7 as a biomarker.

Emerging Research Directions and Future Perspectives on Matrilysin 96 107 Research

Elucidating Novel Substrates and Unexplored Biological Pathways

Emerging research is focused on identifying new substrates for Matrilysin (MMP-7) to better understand its role in various biological processes. While traditionally known for breaking down extracellular matrix (ECM) components, recent studies have shown that MMP-7 can also process a variety of non-ECM proteins, which opens up new avenues of investigation. mdpi.comnih.gov

A key area of interest is the identification of novel substrates in different cellular contexts. For example, in kidney diseases, MMP-7 has been found to cleave proteins like E-cadherin, Fas ligand, and nephrin, which are involved in cell adhesion, apoptosis, and kidney filtration. mdpi.com Similarly, in the context of cancer, MMP-7's ability to cleave cell surface proteins such as pro–α-defensin, Fas-ligand, pro–tumor necrosis factor (TNF)-α, and E-cadherin is being explored for its role in tumor progression and metastasis. ahajournals.org

The discovery of these new substrates suggests that Matrilysin (96-107) is involved in a wider range of biological pathways than previously thought. mdpi.com For instance, its role in inflammation is being investigated through its ability to regulate the movement of leukocytes and activate inflammatory mediators. frontiersin.org Furthermore, the interaction of MMP-7 with growth factors and their receptors, such as the epidermal growth factor receptor (EGFR), points to its involvement in cell proliferation and survival pathways. nih.gov

Future research will likely focus on using advanced techniques to systematically identify new MMP-7 substrates in different tissues and disease states. This will provide a more complete picture of its biological functions and may reveal new therapeutic targets for a variety of diseases.

Comprehensive Understanding of Proteolytic Networks and Cascades

A deeper understanding of Matrilysin (MMP-7) requires looking beyond its individual actions to its role within complex proteolytic networks. nih.gov MMPs often work in cascades, where one MMP activates another, leading to a chain reaction of protein degradation. mdpi.com For example, MMP-7 can activate other MMPs, such as proMMP-1, proMMP-2, and proMMP-9, thereby amplifying its effects on tissue remodeling. mdpi.commdpi.com

These proteolytic networks are not linear and involve intricate interactions between different proteases, their substrates, and their inhibitors. nih.gov For instance, the activity of MMP-7 can be influenced by other proteases like plasmin, which can activate pro-MMP-7. nih.govnih.gov Conversely, MMP-7 can also influence the activity of other signaling pathways by releasing growth factors or modifying cell surface receptors. nih.gov

Development of Advanced Analytical and High-Throughput Screening Methodologies

Advancements in analytical and high-throughput screening (HTS) methodologies are crucial for accelerating research on Matrilysin (MMP-7) and for the discovery of novel inhibitors. tandfonline.com Traditional methods for measuring MMP activity, while reliable, are often not suitable for screening large numbers of compounds. nih.gov

Several innovative techniques are being developed to overcome these limitations. For example, HTS-compatible assays using fluorescently labeled peptide substrates have been designed to provide a faster and more sensitive readout of MMP-7 activity. nih.gov These assays are amenable to automation and can be used to screen large chemical libraries for potential inhibitors. tandfonline.com

Other advanced methods include:

In situ zymography: This technique allows for the localization of active MMP-7 within tissue samples, providing valuable information about its spatial distribution and activity in a biological context. tandfonline.com

Multi-analyte profiling: This approach enables the simultaneous measurement of multiple biomarkers, including MMP-7, in biological fluids, which can aid in both biomarker discovery and validation. harvard.edu

Activity-based profiling: This powerful tool allows for the direct study of active MMPs in complex biological samples, even at low abundance. tandfonline.com

These advanced methodologies are not only facilitating the discovery of new MMP-7 inhibitors but are also providing deeper insights into the enzyme's biological functions.

MethodologyDescriptionApplication
High-Throughput Screening (HTS) Utilizes automated systems to rapidly test thousands of chemical compounds for their ability to inhibit MMP-7 activity. tandfonline.comnih.govDiscovery of novel MMP-7 inhibitors. nih.gov
In Situ Zymography A technique that allows for the visualization of MMP-7 activity directly within tissue sections. tandfonline.comDetermining the precise location of active MMP-7 in tissues. tandfonline.com
Multi-Analyte Profiling Enables the simultaneous measurement of multiple proteins, including MMP-7, in a single sample. harvard.eduBiomarker discovery and validation for diseases involving MMP-7. harvard.edu
Activity-Based Profiling Uses chemical probes that covalently bind to the active site of MMPs to detect and quantify their activity. tandfonline.comStudying the activity of low-abundance MMPs in complex biological samples. tandfonline.com

Integration of Structural Biology and Computational Approaches for Mechanistic Insights

The combination of structural biology and computational methods is providing unprecedented insights into the function and inhibition of Matrilysin (MMP-7). mdpi.comnih.gov High-resolution crystal structures of MMP-7, both alone and in complex with inhibitors, have been instrumental in understanding its catalytic mechanism and the molecular basis of substrate recognition. nih.gov

Computational approaches, such as molecular docking and molecular dynamics simulations, are being used to complement experimental data and to guide the design of new inhibitors. mdpi.com These methods can predict how a potential inhibitor will bind to the active site of MMP-7 and can help to optimize its affinity and selectivity. dovepress.com

For example, structure-based drug design (SBDD) methods are being employed to analyze the three-dimensional structure of MMP-7 and to design inhibitors that specifically target its active site. mdpi.com This approach has the potential to lead to the development of highly selective inhibitors with fewer off-target effects.

Furthermore, computational methods are being used to study the dynamic behavior of MMP-7 and to understand how its conformation changes upon substrate binding and catalysis. This information is crucial for understanding the enzyme's mechanism of action and for designing inhibitors that can effectively block its activity. The integration of these approaches is essential for a deeper mechanistic understanding and for the rational design of novel therapeutics.

Methodological Refinements for Enhanced Reproducibility and Inter-Study Comparability

Ensuring the reproducibility and comparability of research findings is a critical challenge in the field of MMP biology. ahajournals.org Variations in experimental protocols, reagents, and data analysis can lead to conflicting results and hinder progress in the field.

To address this issue, there is a growing emphasis on the need for methodological refinements and standardization. This includes the development of standardized assays for measuring MMP-7 activity and the use of well-characterized reagents and antibodies. The Quantikine Human MMP-7 Immunoassay, for example, is a commercially available ELISA kit that has been validated for measuring MMP-7 in various biological samples.

In addition to standardized assays, there is a need for greater transparency in reporting experimental details. This includes providing detailed information about the source and characterization of reagents, the specific experimental conditions used, and the statistical methods employed for data analysis.

Furthermore, the development of reference standards and control materials can help to ensure the accuracy and consistency of MMP-7 measurements across different laboratories. By adopting these methodological refinements, the research community can enhance the reproducibility and comparability of their findings, which will ultimately accelerate progress in understanding the role of Matrilysin (96-107) in health and disease.

Investigating the Role of Matrilysin (96-107) in Underexplored Physiological and Pathological Mechanisms

While the role of Matrilysin (MMP-7) has been extensively studied in cancer and inflammation, its involvement in other physiological and pathological processes remains largely unexplored. nih.govkuleuven.be Emerging evidence suggests that MMP-7 may play a role in a variety of underexplored areas, including:

Neurological Disorders: MMP-7 expression is increased in the central nervous system during pathological disturbances and may be involved in synaptic remodeling. nih.gov

Fibrotic Diseases: MMP-7 has been implicated in the pathogenesis of pulmonary fibrosis and other fibrotic conditions. kuleuven.be

Cardiovascular Diseases: The ability of MMP-7 to degrade components of the extracellular matrix suggests a potential role in cardiovascular remodeling and disease. nih.gov

Infectious Diseases: MMP-7 is a key regulator of the extracellular matrix during pathogen infection. nih.gov

Investigating the role of Matrilysin (96-107) in these underexplored areas could lead to the identification of new therapeutic targets and diagnostic biomarkers. Future research should focus on using a combination of in vitro, in vivo, and clinical studies to elucidate the precise mechanisms by which MMP-7 contributes to these diverse physiological and pathological processes. This will require a multidisciplinary approach, involving researchers from various fields, including biochemistry, cell biology, and clinical medicine.

Q & A

Q. What are best practices for validating Matrilysin (96-107)’s bioavailability in preclinical models?

  • Answer : Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution) using radiolabeled peptides. Validate results with LC-MS/MS quantification. Include positive controls (e.g., FDA-approved MMP inhibitors) and report recovery rates for extraction methods .

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